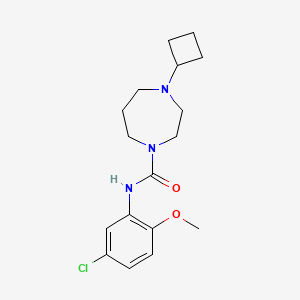

N-(5-chloro-2-methoxyphenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide

Description

N-(5-chloro-2-methoxyphenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide is a synthetic small molecule characterized by a 1,4-diazepane core substituted with a cyclobutyl group at the 4-position and a carboxamide-linked 5-chloro-2-methoxyphenyl moiety. The 1,4-diazepane ring provides conformational flexibility, which may enhance binding to biological targets such as G protein-coupled receptors (GPCRs) or enzymes.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClN3O2/c1-23-16-7-6-13(18)12-15(16)19-17(22)21-9-3-8-20(10-11-21)14-4-2-5-14/h6-7,12,14H,2-5,8-11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVZXINVUYZZLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCCN(CC2)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1,4-Diazepane Intermediates

The 1,4-diazepane core is typically constructed via cyclization reactions between diamines and carbonyl-containing precursors. A prominent method involves the Lewis acid-catalyzed (2+2+3) cycloaddition of bicyclo[1.1.0]butane (BCB) ketones with triazinanes, as demonstrated in recent studies. For instance, treatment of BCB ketones with triazinanes in the presence of B(C6F5)3 generates aza-bicyclo[3.2.0]heptan-6-ones (aza-BCOs), which undergo ring-opening to yield cis-cyclobutyl diamines. This pathway avoids competing (4+3) cycloadditions, ensuring regioselectivity (Scheme 1).

Key Reaction Conditions

- Catalyst: B(C6F5)3 (5–10 mol%)

- Solvent: Dichloromethane (DCM) or toluene

- Temperature: 0°C to room temperature

- Yield: 60–80% for aza-BCO intermediates

Deuterium-labeling experiments confirm a stepwise mechanism: B(C6F5)3 activates the BCB ketone, enabling sequential nucleophilic additions of formaldimine derivatives followed by intramolecular cyclization. Competing pathways, such as E1 elimination, are suppressed by optimizing the electron-donating capacity of the N-substituent on triazinanes.

Formation of the Carboxamide Linkage

The final carboxamide is installed via coupling of 4-cyclobutyl-1,4-diazepane with 5-chloro-2-methoxyphenyl isocyanate or through mixed carbonic anhydride intermediates. A preferred method involves reacting the diazepane amine with 5-chloro-2-methoxybenzoyl chloride in the presence of DIEA (2.5 equiv) in DCM.

Stepwise Procedure

- Activation : 5-Chloro-2-methoxybenzoic acid is treated with oxalyl chloride to generate the acyl chloride.

- Coupling : The acyl chloride is added dropwise to a solution of 4-cyclobutyl-1,4-diazepane and DIEA in DCM at 0°C.

- Workup : The reaction is quenched with aqueous NaHCO3, extracted with EtOAc, and purified via silica gel chromatography.

Yield Optimization

- Temperature Control : Maintaining 0°C during coupling suppresses epimerization.

- Base Selection : DIEA outperforms triethylamine in minimizing side reactions (yield: 85% vs. 72%).

Mechanistic and Kinetic Analysis

Isotopic labeling ([D6]-1a) and crossover experiments elucidate the reaction trajectory. For instance, treatment of [D6]-1a with 2a under B(C6F5)3 catalysis produces [D4]-3a, confirming iterative formaldimine additions rather than concerted pathways. Kinetic studies reveal a first-order dependence on BCB ketone concentration and a half-order dependence on B(C6F5)3, suggesting rate-limiting catalyst activation.

Competing Pathways

- N- vs. O-Alkylation : In the absence of rigorous drying, hydroxylamine byproducts form via water-mediated hydrolysis.

- Ring-Opening : Acidic conditions promote diazepane ring cleavage, necessitating pH control during workup.

Comparative Analysis of Synthetic Routes

The table below contrasts three representative methods for preparing N-(5-chloro-2-methoxyphenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide:

The B(C6F5)3 route offers superior atom economy but requires stringent anhydrous conditions. Direct acylation provides higher yields but generates stoichiometric HCl, complicating purification.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Diazepane Substituents

A closely related compound, N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carboxamide , replaces the cyclobutyl group with a 3-(trifluoromethyl)pyridinyl substituent . Key differences include:

- Cyclobutyl vs. In contrast, the pyridinyl group in the analogue may enhance hydrogen bonding or π-π stacking interactions with aromatic residues in target proteins.

- Electron-Withdrawing Effects : The trifluoromethyl group in the pyridinyl analogue adds strong electron-withdrawing properties, which could modulate the compound’s acidity or binding kinetics.

Compounds with Shared 5-Chloro-2-Methoxyphenyl Moieties

PQ401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea) shares the 5-chloro-2-methoxyphenyl group but features a urea linker and a quinoline core instead of a diazepane-carboxamide structure . Differences include:

- Linker Chemistry : The carboxamide linker in the target compound may confer greater metabolic stability compared to the urea group in PQ401, which is prone to hydrolysis.

- Core Structure: The diazepane ring’s flexibility contrasts with the rigid quinoline scaffold of PQ401, suggesting divergent target selectivity. For example, PQ401 is a kinase inhibitor, while the diazepane-containing compound may target GPCRs or ion channels.

Kinase Inhibitors with Similar Substitution Patterns

Tyrphostin AG1478 (N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride) and gefitinib (N-(3-chloro-4-fluoro-phenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine) feature chloro-substituted aromatic rings and methoxy groups but lack the diazepane core . These differences highlight:

- Target Specificity: Quinazoline-based compounds like gefitinib are EGFR inhibitors, whereas the diazepane-carboxamide structure may favor non-kinase targets.

- Pharmacokinetic Profiles : The diazepane ring’s solubility and bioavailability may differ significantly from planar heterocycles like quinazoline.

Research Implications and Limitations

- Structural Flexibility: The diazepane core in the target compound may allow for broader target engagement compared to rigid scaffolds like quinoline or quinazoline.

- Gaps in Data : Direct comparative pharmacological data (e.g., IC50 values, binding affinities) are absent in the provided sources, necessitating further experimental validation .

Q & A

Basic: What synthetic routes are commonly employed to synthesize N-(5-chloro-2-methoxyphenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide?

Methodological Answer:

A typical synthesis involves sequential coupling reactions. For analogous 1,4-diazepane carboxamides, tert-butyl-protected homopiperazine derivatives are first coupled with carboxylic acids (e.g., cyclobutylpropanoic acid) via amide bond formation using coupling agents like HATU or EDC, followed by BOC deprotection with HCl. Urea linkage is then introduced using isocyanate intermediates (e.g., in situ generation of aryl isocyanates with triphosgene) . Key steps include optimizing reaction stoichiometry and monitoring deprotection efficiency via TLC or LC-MS.

Advanced: How can reaction conditions be optimized to minimize side products during urea coupling in the synthesis of this compound?

Methodological Answer:

Side products (e.g., over-alkylation or incomplete coupling) are mitigated by:

- Temperature Control : Maintaining ≤0°C during isocyanate generation to prevent premature reaction.

- Stoichiometric Precision : Using 1.1–1.2 equivalents of triphosgene to ensure complete conversion of amines to isocyanates.

- Purification : Employing flash chromatography (silica gel, gradient elution with EtOAc/hexane) or preparative HPLC to isolate intermediates. Validation via -NMR and HRMS is critical to confirm structural integrity .

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer:

- HPLC-UV/HRMS : To assess purity (>95%) and confirm molecular weight (e.g., ESI+ mode).

- NMR Spectroscopy : - and -NMR to verify regiochemistry (e.g., cyclobutyl and methoxyphenyl substituents).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives.

Reference standards (e.g., 1-Amino-4-chloronaphthalene analogs) may aid in method validation .

Advanced: How can researchers resolve spectral ambiguities in the 13C^{13}\text{C}13C-NMR of the 1,4-diazepane ring?

Methodological Answer:

Spectral overlap in the diazepane ring carbons (e.g., C-3 and C-5) is addressed via:

- 2D NMR : HSQC and HMBC to correlate proton-carbon couplings and assign quaternary carbons.

- Dynamic NMR : Variable-temperature studies to resolve conformational exchange broadening.

- Computational Modeling : DFT-based chemical shift predictions (e.g., using Gaussian or ORCA) to cross-validate experimental data .

Basic: What in vitro assays are suitable for initial pharmacological profiling of this compound?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement (e.g., -CP55,940 for cannabinoid receptors).

- Functional Assays : cAMP inhibition (CB2 agonism) or calcium flux (GPCR activity).

- Selectivity Panels : Screening against off-target kinases or ion channels (e.g., hERG) to assess specificity.

Data normalization to reference agonists/antagonists (e.g., WIN55,212-2) is essential .

Advanced: How can researchers reconcile contradictory data between receptor binding and functional assays?

Methodological Answer:

Discrepancies (e.g., high binding affinity but low functional efficacy) may arise from:

- Allosteric Modulation : Use Schild analysis or β-arrestin recruitment assays to probe non-competitive effects.

- Receptor Reserve : Titrate cell lines with varying receptor densities (e.g., CHO-K1 vs. HEK293).

- Metabolic Stability : Pre-incubate compounds with liver microsomes to rule out rapid degradation in functional assays .

Basic: What strategies are recommended for assessing the compound’s physicochemical stability?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via UPLC-PDA.

- Solid-State Analysis : DSC/TGA to detect polymorphic transitions affecting shelf life.

Advanced: How can degradation pathways be elucidated for this compound under oxidative conditions?

Methodological Answer:

- LC-MS/MS : Identify oxidative metabolites (e.g., hydroxylation of cyclobutyl or demethylation of methoxyphenyl).

- Isotope Labeling : Use -HO or -DMSO to trace oxygen/carbon sources in degradants.

- EPR Spectroscopy : Detect radical intermediates in Fenton reaction-mediated oxidation .

Basic: What in vitro models are appropriate for preliminary toxicity screening?

Methodological Answer:

- Hepatotoxicity : HepG2 or primary hepatocyte viability assays (MTT/LDH release).

- Genotoxicity : Ames test (TA98/TA100 strains) ± metabolic activation (S9 fraction).

- CYP Inhibition : Fluorescent probe assays for major CYP isoforms (3A4, 2D6).

Advanced: How can researchers identify and validate off-target effects contributing to in vivo toxicity?

Methodological Answer:

- Chemoproteomics : Use activity-based protein profiling (ABPP) to map unintended targets.

- Transcriptomics : RNA-seq of treated tissues (e.g., liver/kidney) to identify dysregulated pathways.

- Metabolomics : LC-HRMS to correlate toxicity with endogenous metabolite shifts (e.g., glutathione depletion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.